molecular formula C14H14N2O2 B1531031 2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 1018509-55-1

2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B1531031
CAS No.: 1018509-55-1
M. Wt: 242.27 g/mol
InChI Key: VXJXBJPYUWFWAJ-UHFFFAOYSA-N
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Description

The compound “2-(2-Furoyl)-1,2,3,4-tetrahydroisoquinolin-7-amine” is a complex organic molecule that contains a furoyl group (a furan ring attached to a carbonyl group) and a tetrahydroisoquinoline group (a bicyclic structure containing a benzene ring fused to a nitrogen-containing ring). The “7-amine” likely refers to an amine group (-NH2) attached at the 7th position of the tetrahydroisoquinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic structure. The furoyl group would contribute to the aromaticity of the molecule, while the tetrahydroisoquinoline group would add a level of structural complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine group, which could act as a nucleophile in various reactions. The carbonyl group in the furoyl moiety could also be reactive, potentially undergoing reactions such as nucleophilic addition or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could influence the compound’s solubility in water, while the furoyl group could contribute to its aromaticity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Isoindolo[1,2-a]isoquinoline Alkaloids Construction : The interaction between 1-furyl-1,2,3,4-tetrahydroisoquinolines and unsaturated acids derivatives demonstrated that reactions proceed via amide formation and subsequent intramolecular Diels–Alder reaction (IMDAF), highlighting a pathway for constructing complex alkaloid structures under mild conditions (Zubkov et al., 2009).

  • Redox-Neutral Annulations : Amines, including 1,2,3,4-tetrahydroisoquinoline, have been shown to undergo redox-neutral annulations with various aldehydes, involving dual C–H bond functionalization, with acetic acid acting as a cosolvent and promoter, indicating potential for diverse chemical transformations (Zhu & Seidel, 2017).

Biological Applications and Drug Synthesis

  • Anticancer Agents : The tetrahydroisoquinoline moiety has been utilized in the synthesis of novel compounds with significant cytotoxicity against various cancer cell lines, suggesting its potential in developing new anticancer drugs (Redda et al., 2010).

  • Enantioselective Synthesis : The asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes for the direct synthesis of optically active 1,2,3,4-tetrahydroisoquinolines has been reported, crucial for producing pharmaceutical drugs with high purity and specific biological activities (Iimuro et al., 2013).

Chemical Synthesis Advances

  • Microwave-Assisted Synthesis : The novel microwave-promoted synthesis of N-aryl isoquinoline derivatives highlights an efficient and rapid method for generating complex isoquinoline structures, useful in pharmaceutical chemistry and material science (Havaldar et al., 2013).

Analytical Chemistry Applications

  • Biogenic Amines and Amino Acids Determination : Capillary electrophoresis with laser-induced fluorescence detection has been applied for determining biogenic amines and amino acids in brain samples, utilizing 5-furoylquinoline-3-carboxaldehyde (FQ) for derivatization, indicating potential for clinical diagnostics and neurological research (Chen et al., 2001).

Properties

IUPAC Name

(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-4-3-10-5-6-16(9-11(10)8-12)14(17)13-2-1-7-18-13/h1-4,7-8H,5-6,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJXBJPYUWFWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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